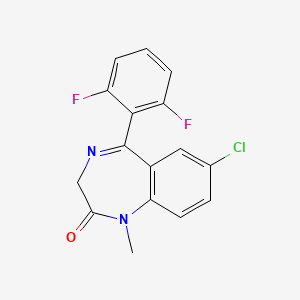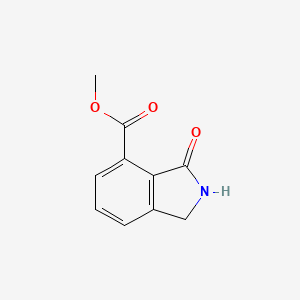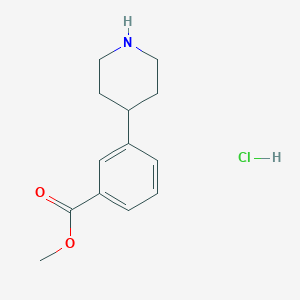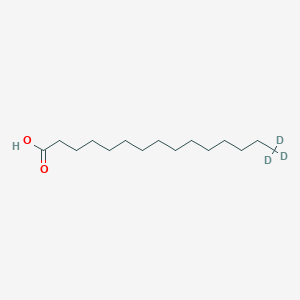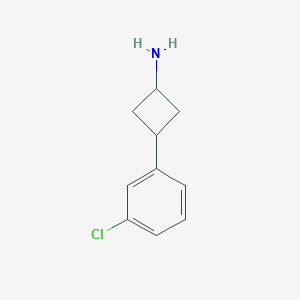
3-(3-Chlorophenyl)cyclobutan-1-amine
Descripción general
Descripción
“3-(3-Chlorophenyl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1156296-61-5 . It has a molecular weight of 181.66 .
Molecular Structure Analysis
The linear formula of “3-(3-Chlorophenyl)cyclobutan-1-amine” is C10H12CLN . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The compound “3-(3-Chlorophenyl)cyclobutan-1-amine” has a molecular weight of 181.66 .Aplicaciones Científicas De Investigación
Medicine
In the medical field, “3-(3-Chlorophenyl)cyclobutan-1-amine” is explored for its potential as a building block in drug design and synthesis. Its unique structure could be key in developing novel therapeutic agents, particularly those targeting neurological disorders due to its amine group, which is often found in neuromodulators .
Agriculture
As a compound with potential bioactive properties, “3-(3-Chlorophenyl)cyclobutan-1-amine” may be used in agricultural research to develop new pesticides or growth regulators. Its chlorophenyl group could interact with various enzymes or receptors in pests, providing a basis for pest control solutions .
Materials Science
In materials science, this compound’s robust cyclobutane core can be utilized to create polymers with enhanced durability. The presence of the chlorophenyl group also offers possibilities for further functionalization, leading to materials with specific properties like increased resistance to degradation or improved thermal stability .
Environmental Science
“3-(3-Chlorophenyl)cyclobutan-1-amine” can be studied for environmental remediation applications. Its chemical structure might bind to pollutants, aiding in their breakdown or removal from ecosystems. Research in this area could lead to innovative methods for cleaning up environmental contaminants .
Biochemistry
Biochemists might investigate “3-(3-Chlorophenyl)cyclobutan-1-amine” for its interaction with biological macromolecules. Understanding how this compound interacts with proteins or DNA could reveal new insights into cellular processes or lead to the development of biochemical tools.
Pharmacology
Pharmacological studies could focus on the compound’s potential effects on biological systems. Its structure suggests it could act on central nervous system targets, possibly leading to new treatments for diseases where the CNS is affected. It could also serve as a lead compound in the development of new pharmacological agents .
Chemical Engineering
In chemical engineering, “3-(3-Chlorophenyl)cyclobutan-1-amine” might be important for the synthesis of complex chemicals. Its stable cyclobutane ring provides a versatile foundation for catalytic reactions, potentially improving the efficiency of chemical manufacturing processes .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrometry. Its distinct chemical signature allows for the precise identification and quantification of substances in complex mixtures .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGMOBAPVWUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)cyclobutan-1-amine | |
CAS RN |
1156296-61-5 | |
| Record name | 3-(3-chlorophenyl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



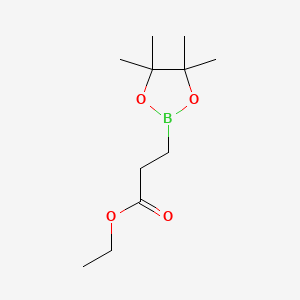
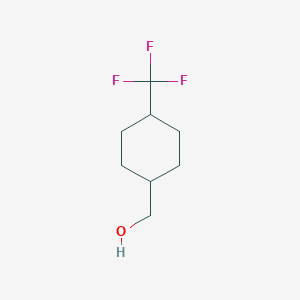
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)
![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
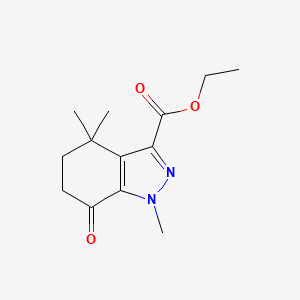
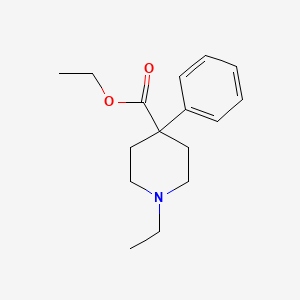
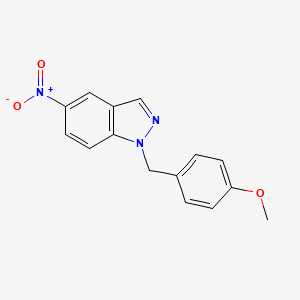
![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)
